2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate
Overview
Description
“2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” is a chemical compound. The IUPAC name for this compound is 2- (7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride . It has a molecular weight of 228.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis
The compound “2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” is a powder at room temperature . The compound has a molecular weight of 228.7 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Biotechnological Production
Indole is a signaling molecule produced both by bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Pharmaceutical Chemistry
In pharmaceutical chemistry, substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . Free indole can give rise to substituted indoles .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them promising candidates for the development of new anticancer drugs .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . This suggests that they could be used in the development of new antidiabetic drugs .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activity . This suggests that they could be used in the development of new antimalarial drugs .
Safety and Hazards
The compound “2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions for the study and application of “2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” and related compounds could involve further exploration of their medicinal applications, given the wide variety of medicinal applications of indazole-containing compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be a valuable area of research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.C2H2O4/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;3-1(4)2(5)6/h2-4,14H,5-6,13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEABQKPBJZYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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